molecular formula C24H20Cl2N4OS B2599912 6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439110-98-2

6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2599912
M. Wt: 483.41
InChI Key: OAHQYDDSUAOSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C24H20Cl2N4OS and its molecular weight is 483.41. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The research into pyrazolo[1,5-a]pyrimidines reveals advanced synthesis techniques and explores their chemical properties. Studies have demonstrated methods for creating pyrazolo[1,5-a]pyrimidin-7-ol derivatives, showcasing the compound's versatility in chemical synthesis and the potential for generating novel molecules with significant biological activities. These compounds are often synthesized through condensation reactions and evaluated for their structural and electronic characteristics, providing a foundation for understanding their reactivity and interactions with biological targets (Dumaitre & Dodic, 1996).

Biological Evaluation and Potential Therapeutic Applications

Several studies have focused on evaluating the biological activities of pyrazolo[1,5-a]pyrimidin-7-ol derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties. These compounds have shown promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents. Additionally, their anti-inflammatory and antimicrobial activities indicate a broad spectrum of possible pharmaceutical applications, underscoring the importance of further research into their mechanisms of action and therapeutic efficacy (Rahmouni et al., 2016).

Structural Analysis and Interaction Studies

The molecular structure and interaction studies of pyrazolo[1,5-a]pyrimidin-7-ol derivatives are crucial for understanding their biological activities. X-ray diffractometry and theoretical studies have been employed to analyze the crystal packing and intermolecular interactions of these compounds. These studies provide insights into the compounds' stability, reactivity, and potential binding modes with biological targets, informing the design of more potent and selective derivatives for therapeutic applications (Frizzo et al., 2009).

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-13-4-5-14(2)29(13)21-8-9-32-23(21)20-12-22-27-15(3)18(24(31)30(22)28-20)10-16-6-7-17(25)11-19(16)26/h4-9,11-12,28H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQTCHQUUWPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=C(C(=O)N4N3)CC5=C(C=C(C=C5)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

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